molecular formula C9H16ClN3O2 B1379447 3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1803581-03-4

3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1379447
CAS No.: 1803581-03-4
M. Wt: 233.69 g/mol
InChI Key: XBTSQPARSREZFC-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a cyclic anhydride. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of ethylenediamine or a similar reagent, under basic conditions, to ensure the nucleophilic attack on the spirocyclic core.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced or modified using various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Ethylenediamine, other nucleophiles, under basic or neutral conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential variations in biological activity and chemical properties.

Scientific Research Applications

3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology for probing cellular pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride
  • 3-(2-Aminoethyl)-1-thia-3-azaspiro[4.4]nonane-2,4-dione hydrochloride

Uniqueness

Compared to similar compounds, 3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and diazaspiro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c10-5-6-12-7(13)9(11-8(12)14)3-1-2-4-9;/h1-6,10H2,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTSQPARSREZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-03-4
Record name 1,3-Diazaspiro[4.4]nonane-2,4-dione, 3-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

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